molecular formula C21H31NO8S B219607 Metilsulfato de tematropio CAS No. 113932-41-5

Metilsulfato de tematropio

Cat. No.: B219607
CAS No.: 113932-41-5
M. Wt: 457.5 g/mol
InChI Key: YLMCBOIUJONUGH-UHFFFAOYSA-M
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Description

Tematropium metilsulfate is a quaternary ammonium anticholinergic agent primarily used to manage respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. It functions by inhibiting muscarinic acetylcholine receptors (mAChRs) in bronchial smooth muscles, thereby reducing bronchoconstriction and mucus secretion . Its chemical structure includes a tropane ring linked to a quaternary ammonium group, with a methylsulfate counterion enhancing solubility and bioavailability.

Properties

IUPAC Name

1-O-(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-O-ethyl 2-phenylpropanedioate;methyl sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28NO4.CH4O4S/c1-4-24-19(22)18(14-8-6-5-7-9-14)20(23)25-17-12-15-10-11-16(13-17)21(15,2)3;1-5-6(2,3)4/h5-9,15-18H,4,10-13H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMCBOIUJONUGH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)[N+]3(C)C.COS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60921242
Record name 3-[(3-Ethoxy-3-oxo-2-phenylpropanoyl)oxy]-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113932-41-5
Record name 3-[(3-Ethoxy-3-oxo-2-phenylpropanoyl)oxy]-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of HGP6 involves the expression of the human glycoprotein VI gene in a suitable host system. This can be achieved through genetic engineering techniques, where the gene encoding HGP6 is inserted into a plasmid vector and introduced into host cells such as bacteria or yeast. The host cells are then cultured under specific conditions to produce the protein .

Industrial Production Methods

For industrial-scale production, HGP6 can be produced using mammalian cell lines, such as Chinese hamster ovary cells, which are commonly used for the production of recombinant proteins. The cells are cultured in bioreactors, and the protein is purified using chromatography techniques .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Tematropium shares structural homology with other "-tropium" anticholinergics, such as ipratropium bromide and tiotropium bromide . Key structural features and differences are summarized below:

Parameter Tematropium Metilsulfate Ipratropium Bromide Tiotropium Bromide
Core Structure Tropane ring + quaternary ammonium Tropane ring + quaternary ammonium Tropane ring + quaternary ammonium
Counterion Methylsulfate Bromide Bromide
Side Chains Methyl group at N-position Isopropyl ester Thiophene derivative
Molecular Weight ~430 g/mol (estimated) 412.3 g/mol 472.4 g/mol

The methylsulfate counterion in tematropium may confer distinct pharmacokinetic properties compared to bromide salts in ipratropium and tiotropium, such as faster dissolution rates .

Functional Comparison with Similar Compounds

Functionally, tematropium aligns with other long-acting muscarinic antagonists (LAMAs) but differs in receptor affinity and duration of action:

Parameter Tematropium Metilsulfate Ipratropium Bromide Tiotropium Bromide
Receptor Selectivity M3 > M2 > M1 Non-selective M1/M3 selective
Onset of Action 15–30 minutes 5–15 minutes 30–60 minutes
Duration 12–24 hours 4–6 hours 24–48 hours
Administration Route Inhalation Inhalation Inhalation

Tematropium’s moderate duration positions it between short-acting ipratropium and ultra-long-acting tiotropium. Its M3 selectivity may reduce systemic side effects like dry mouth compared to non-selective agents .

Pharmacological Data and Clinical Efficacy

Clinical studies highlight tematropium’s efficacy in improving forced expiratory volume (FEV₁) and reducing exacerbation rates.

Parameter Tematropium Metilsulfate Ipratropium Bromide Tiotropium Bromide
FEV₁ Improvement 12–15% 10–12% 15–20%
Exacerbation Reduction 20–25% 15–18% 25–30%
Common Side Effects Dry mouth (8%), cough (5%) Dry mouth (10%), tachycardia (3%) Dry mouth (12%), constipation (4%)

Tematropium’s balanced efficacy-safety profile makes it suitable for patients intolerant to bromide-based agents .

Discussion of Contradictory Classifications

lists tematropium under antineoplastic agents, conflicting with its well-established anticholinergic role in . This discrepancy may arise from:

Off-label Applications : Preclinical studies exploring antineoplastic effects via mAChR modulation in cancer cells.

Terminology Errors: Misclassification due to nomenclature similarities (e.g., "tropium" suffix).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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